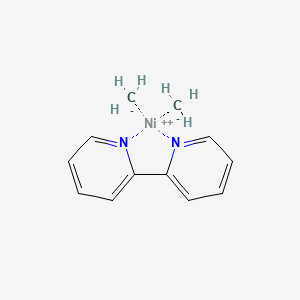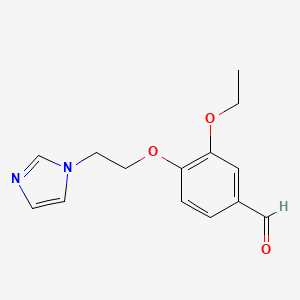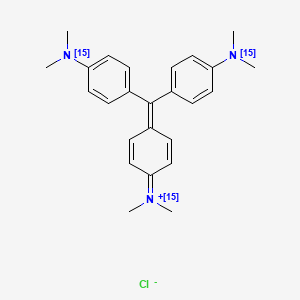![molecular formula C12H12N2 B12931119 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is a heterocyclic compound that features a fused ring system combining pyridine and isoquinoline structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under acidic or basic conditions. For instance, the condensation of a pyridine derivative with an isoquinoline precursor can be catalyzed by Lewis acids or bases to form the desired fused ring system .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum on carbon are often employed to facilitate hydrogenation steps, ensuring the efficient formation of the tetrahydropyrido structure .
化学反应分析
Types of Reactions: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium or platinum catalysts can yield fully saturated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products:
Oxidation: N-oxides.
Reduction: Saturated derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and leading to therapeutic outcomes .
相似化合物的比较
- 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine
- Quinoline
- Isoquinoline
Comparison: 3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds like quinoline and isoquinoline, it exhibits different reactivity patterns and potential biological activities, making it a valuable compound for research and development .
属性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
3,4,6,7-tetrahydropyrido[4,3-g]isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-3-13-7-11-6-12-8-14-4-2-10(12)5-9(1)11/h5-8H,1-4H2 |
InChI 键 |
RNXHEQAXVNAWIY-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC2=CC3=C(CCN=C3)C=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)




![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)


![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)

![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)

